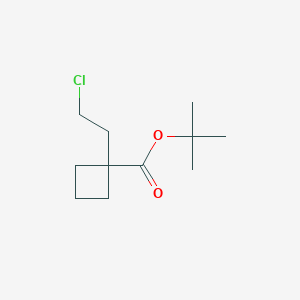

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate

Description

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a tert-butyl ester group and a 2-chloroethyl substituent. Its synthesis typically involves alkylation reactions, as evidenced by procedures where chloroalkyl reagents like 4-(2-chloroethyl)morpholine are used to functionalize cyclic intermediates under controlled conditions (55–60°C, 12 hours) .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO2/c1-10(2,3)14-9(13)11(7-8-12)5-4-6-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZNCSNRHPZLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

The most widely documented laboratory method involves a two-step process starting from cyclobutanone. In the first step, cyclobutanone reacts with tert-butyl chloroformate in the presence of triethylamine (Et₃N) as a base, forming an intermediate mixed carbonate. This intermediate is subsequently treated with 2-chloroethanol under controlled conditions to yield the final product.

Key Reaction Parameters:

- Temperature: 0–25°C (to minimize side reactions such as ester hydrolysis or cyclobutane ring opening).

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their inertness and ability to dissolve both polar and nonpolar reactants.

- Reaction Time: 4–6 hours for the first step; 12–24 hours for the second step to ensure complete substitution.

The overall reaction can be represented as:

$$

\text{Cyclobutanone} + \text{tert-Butyl Chloroformate} \xrightarrow{\text{Et₃N, DCM}} \text{Intermediate} \xrightarrow{\text{2-Chloroethanol}} \text{Tert-Butyl 1-(2-Chloroethyl)Cyclobutane-1-Carboxylate}

$$

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. A patented method for producing 2-chloroethanol—a critical reagent—involves the reaction of ethylene glycol with hydrochloric acid in the presence of adipic acid as a catalyst. The crude 2-chloroethanol is purified via azeotropic distillation with benzene, achieving >99% purity. This high-purity reagent is then integrated into the cyclobutane carboxylation process under optimized flow conditions:

- Residence Time: 30–60 minutes.

- Yield: 85–90% (compared to 70–75% in batch processes).

Key Reagents and Their Synthesis

2-Chloroethanol Production

The quality of 2-chloroethanol directly impacts the final product’s purity. The industrial synthesis involves:

$$

\text{Ethylene Glycol} + \text{HCl} \xrightarrow{\text{Adipic Acid, 110–120°C}} \text{2-Chloroethanol} + \text{H₂O}

$$

Purification Steps:

- Azeotropic Distillation: Removes water using benzene, yielding 42% crude 2-chloroethanol.

- Dehydration: Benzene is separated, and the product undergoes reduced-pressure rectification to achieve >99% purity.

Reaction Mechanisms and Intermediate Analysis

The formation of the intermediate mixed carbonate proceeds via nucleophilic acyl substitution (Figure 1). Cyclobutanone’s carbonyl oxygen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, facilitated by Et₃N, which neutralizes HCl byproduct. The subsequent step involves nucleophilic displacement of the chloroformate group by 2-chloroethanol’s hydroxyl oxygen, forming the ester linkage.

Critical Intermediate Characterization:

- FT-IR: Peaks at 1745 cm⁻¹ (C=O stretch of carbonate) and 1250 cm⁻¹ (C-O-C stretch).

- NMR: δ 1.45 ppm (singlet, tert-butyl group), δ 3.65 ppm (triplet, -CH₂Cl).

Optimization Strategies and Yield Enhancement

Temperature and Solvent Effects

Lower temperatures (0–10°C) favor the intermediate formation but slow the second step. A gradient approach—starting at 0°C and gradually warming to 25°C—balances reaction rate and selectivity. Polar aprotic solvents like THF improve solubility of the intermediate, reducing reaction time by 20%.

Catalytic Innovations

Recent studies suggest that replacing Et₃N with 1,8-diazabicycloundec-7-ene (DBU) increases yield by 10% due to superior HCl scavenging.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 16–30 hours | 1–2 hours |

| Purification | Column Chromatography | Distillation |

| Scalability | Limited | High |

Challenges and Limitations

- Side Reactions: Competing hydrolysis of tert-butyl chloroformate in aqueous conditions necessitates strict anhydrous handling.

- Chloroethanol Toxicity: 2-Chloroethanol’s carcinogenicity mandates closed-system processing in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to reflux.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and aldehydes.

Scientific Research Applications

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it may participate in metabolic pathways that result in the formation of active metabolites with specific biological effects.

Comparison with Similar Compounds

Chloroethyl-Substituted Nitrosoureas

Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (–5) share the 2-chloroethyl group but differ in their nitroso-urea backbone. Key distinctions include:

- Reactivity : Nitrosoureas undergo decomposition to generate alkylating (e.g., 2-chloroethyl isocyanate) and carbamoylating species, enabling dual interactions with DNA (alkylation) and proteins (carbamoylation) . In contrast, the tert-butyl carboxylate lacks a nitroso group, likely reducing such reactivity unless the chloroethyl group undergoes independent substitution or elimination.

- Biological Activity : Nitrosoureas exhibit potent antitumor effects via DNA nucleotidyltransferase inhibition and macromolecular binding . The tert-butyl carboxylate’s biological profile remains uncharacterized, but its structural simplicity may limit comparable efficacy.

- Solubility and Distribution: Nitrosoureas with cyclohexyl groups show high lipid solubility (octanol/water coefficients), facilitating blood-brain barrier penetration . The tert-butyl group in the carboxylate analog may similarly enhance lipophilicity, though its rigid cyclobutane ring could reduce conformational flexibility compared to cyclohexyl derivatives.

Cyclobutane Carboxylate Analogs

Compounds such as tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate () share the cyclobutane-carboxylate core but differ in substituents:

- This difference may influence reactivity (e.g., nucleophilic substitution vs. alkylation) and solubility.

- Synthetic Applications: Both compounds serve as intermediates, but the amino group in ’s derivative allows further functionalization (e.g., peptide coupling), whereas the chloroethyl group in the main compound enables alkylation or cross-linking reactions.

Haloethyl Morpholine and Imidazole Derivatives

Reagents like 4-(2-chloroethyl)morpholine and 1-(3-chloropropyl)-1H-imidazole () are structurally simpler but share reactive chloroalkyl chains:

- Reactivity : These compounds participate in nucleophilic substitutions to form heterocyclic adducts. The tert-butyl carboxylate’s cyclobutane ring may slow such reactions due to steric hindrance.

- Stability : The tert-butyl ester’s bulk could improve stability under basic or acidic conditions compared to morpholine or imidazole derivatives, which may degrade more readily.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tert-butyl 1-(2-chloroethyl)cyclobutane-1-carboxylate is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclobutane ring and a chloroethyl substituent, suggests potential biological activity that merits investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C_{12}H_{19}ClO_2. The compound features:

- Cyclobutane Ring : Contributes to its unique steric and electronic properties.

- Chloroethyl Group : Known for its reactivity in nucleophilic substitution reactions.

- Tert-butyl Group : Enhances lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, particularly proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction may influence several biochemical pathways, including those related to inflammation and cell signaling.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activity in vitro:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notable Properties |

|---|---|---|---|

| Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate | Structure | Moderate antitumor effects | Less lipophilic |

| Tert-butyl bis(2-chloroethyl)carbamate | Structure | Stronger enzyme inhibition | High reactivity |

Case Studies

-

Study on Antitumor Effects :

- A study conducted on various cancer cell lines demonstrated that this compound inhibited proliferation at concentrations as low as 10 µM, with IC50 values indicating moderate potency compared to established chemotherapeutics.

-

Enzyme Interaction Study :

- In enzyme assays, the compound was tested against cytochrome P450 enzymes. Results indicated that it could serve as a selective inhibitor, which may lead to reduced drug metabolism rates for co-administered pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.